molecular formula C14H13NO4 B1638338 Ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B1638338
M. Wt: 259.26 g/mol
InChI Key: XQCVESOLVZAKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a useful research compound. Its molecular formula is C14H13NO4 and its molecular weight is 259.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

ethyl 3-acetyl-4-oxo-1H-quinoline-6-carboxylate

InChI

InChI=1S/C14H13NO4/c1-3-19-14(18)9-4-5-12-10(6-9)13(17)11(7-15-12)8(2)16/h4-7H,3H2,1-2H3,(H,15,17)

InChI Key

XQCVESOLVZAKET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)C

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diphenyl ether (150 ml, 943 mmol) was heated to boiling and ethyl 4-((2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)amino)benzoate (6.84 g, 22.40 mmol) was added slowly. After the addition, the reaction was allowed to stir at 200-250° C. for another 30 min. After cooling, the reaction was diluted with hexane, filtered, and the precipitate was washed with hexane/diethyl ether, collected and dried to give ethyl 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carboxylate (5.74 g, 22.14 mmol, 99% yield) as tan solid. LCMS: (M+H)+: 260.0.
Quantity
150 mL
Type
reactant
Reaction Step One
Name
ethyl 4-((2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)amino)benzoate
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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